5-bromo-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is a complex organic compound that features a bromine atom, a benzothiazole ring, and a pyridine carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperatures, and reaction times to maximize efficiency .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the de-brominated compound.
Substitution: Products would vary depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicinal chemistry, 5-bromo-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide could be explored for its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases, although further research is needed.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用机制
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways .
相似化合物的比较
Similar Compounds
Uniqueness
What sets 5-bromo-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide apart is its combination of a bromine atom, a benzothiazole ring, and a pyridine carboxamide group
生物活性
5-bromo-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide (CAS No. 868213-66-5) is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article reviews its biological activity, synthesizing data from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position of a pyridine ring, a sulfamoyl group attached to a benzothiazole moiety, and a carboxamide functionality. Its molecular structure can be depicted as follows:
Antiviral Activity
Recent studies have demonstrated that pyridine derivatives, including those with benzothiazole moieties, exhibit significant antiviral properties. The compound has been evaluated against various viruses, including H5N1 and SARS-CoV-2.
- H5N1 Influenza Virus : In vitro tests indicated that certain derivatives of benzothiazolyl-pyridine hybrids showed promising activity against the H5N1 virus. For example, compounds with fluorine substitutions exhibited higher inhibition rates compared to others. The compound 8h , structurally similar to our target compound, showed 93% inhibition at concentrations of 0.5 μmol/μL .
- SARS-CoV-2 : A study reported that several benzothiazolyl-pyridine derivatives significantly inhibited SARS-CoV-2 replication in Vero-E6 cells. The most potent compounds had IC50 values ranging from 3.669 μM to 21.46 μM, indicating effective antiviral activity .
Antimicrobial Activity
The presence of the pyridine and benzothiazole rings contributes to the antimicrobial properties of the compound. Research indicates that derivatives with these heterocycles demonstrate enhanced antibacterial and antifungal activities.
- Antibacterial Activity : Compounds similar to 5-bromo-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often below 10 μg/mL .
The biological activity of this compound is hypothesized to stem from its ability to interfere with viral replication processes and bacterial cell wall synthesis. The sulfamoyl group may enhance binding affinity to target enzymes or receptors involved in these processes.
Study 1: Antiviral Efficacy Against H5N1
In a controlled study, the efficacy of various benzothiazolyl-pyridine derivatives was tested against H5N1 using plaque reduction assays. The results indicated that modifications at specific positions on the aromatic rings significantly affected antiviral potency.
Compound | Inhibition (%) at 0.5 μmol/μL | Inhibition (%) at 0.25 μmol/μL |
---|---|---|
8h | 93 | 60 |
Ribavirin | 100 | 86 |
Study 2: SARS-CoV-2 Inhibition
Another study assessed the anti-SARS-CoV-2 activity in Vero-E6 cells for several derivatives:
Compound No. | IC50 (μM) | Selectivity Index (SI) |
---|---|---|
8f | 10.52 | High |
8g | 21.46 | Moderate |
8h | 3.669 | Very High |
The selectivity index indicates the safety profile relative to its antiviral efficacy, suggesting that these compounds could be further developed as therapeutic agents against COVID-19 .
属性
IUPAC Name |
5-bromo-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O3S2/c1-9(2)21-26(23,24)12-3-4-13-14(6-12)25-16(19-13)20-15(22)10-5-11(17)8-18-7-10/h3-9,21H,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRFGTRXWOQNSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。